molecular formula C11H18N2O3Si B3343362 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione CAS No. 52-56-2

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione

Cat. No.: B3343362
CAS No.: 52-56-2
M. Wt: 254.36 g/mol
InChI Key: BXDUGSCGMFHWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione (CAS 52-56-2) is a heterocyclic compound featuring a unique silaspiro architecture, combining a silicon atom within a spiro-fused bicyclic system. Its molecular formula is C₁₂H₁₈N₂O₃Si, with a 5.6-membered spiro ring system and two methyl groups attached to the silicon atom . While direct pharmacological or industrial data on this compound are sparse, its structural analogs provide insights into its possible properties and uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11,11-dimethyl-2,4-diaza-11-silaspiro[5.6]dodecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3Si/c1-17(2)6-4-3-5-11(7-17)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDUGSCGMFHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCCC2(C1)C(=O)NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199956
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-56-2
Record name 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.6)dodecane-1,3,5-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8-DIMETHYL-2,4-DIAZA-8-SILASPIRO(5.6)DODECANE-1,3,5-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ39YQG326
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione typically involves the reaction of a silicon-containing precursor with nitrogen-containing reagents under controlled conditions. One common method involves the use of 8,8-dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane as a starting material, which is then subjected to a series of reactions to introduce the trione functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing ketones, while reduction can produce silicon-containing alcohols .

Scientific Research Applications

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione involves its interaction with molecular targets through its silicon-containing spiro structure. This interaction can modulate various biochemical pathways, making it useful in medicinal chemistry for developing new therapeutic agents .

Comparison with Similar Compounds

11-Ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione (CAS 52-30-2)

  • Molecular Formula : C₁₂H₂₀N₂O₃Si
  • Key Differences :
    • Smaller spiro ring system (5.5 vs. 5.6), reducing steric strain.
    • Ethyl substituent at position 11 instead of hydrogen.
  • Applications : Listed as NSC 96883, a developmental compound, though specific uses remain undisclosed .

8,8-Dimethyl-3-thioxo-2,4-diaza-8-silaspiro[5.5]undecane-1,5-dione (CAS 52-42-6)

  • Implications : Thione groups often improve chelation properties, suggesting utility in catalysis or material science .

Triazinane Triones Without Silicon

1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO)

  • Molecular Formula : C₂₁H₃₃N₃O₃
  • Key Differences :
    • Lacks silicon; features cyclohexyl groups for steric bulk.
    • Synthesized via eco-friendly methods, highlighting industrial scalability .
  • Applications: Potential use as a complexing agent or precursor in polymer stabilization.

Cyanox 1790 (1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-trione)

  • Key Features: Bulky phenolic substituents confer antioxidant properties. Stabilizes polymers against thermal degradation .

Pharmacologically Active Diazaspiro Compounds

Compounds such as 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 in ) exhibit:

  • Structural Variations : Phenyl and chlorophenyl substituents.
  • Applications : Demonstrated serotonin receptor affinity, suggesting CNS activity .
  • Divergence : The silaspiro compound’s silicon center may alter bioavailability or metabolic stability compared to these carbon-based analogs.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Structural Highlights Applications/Properties
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione 52-56-2 C₁₂H₁₈N₂O₃Si Silaspiro (5.6), dimethyl groups Intermediate; unknown bioactivity
11-Ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione 52-30-2 C₁₂H₂₀N₂O₃Si Silaspiro (5.5), ethyl substituent Developmental compound (NSC 96883)
Cyanox 1790 - C₄₈H₆₃N₃O₆ Hindered phenol substituents Antioxidant in polymers
TCy-TAZTO - C₂₁H₃₃N₃O₃ Cyclohexyl groups, triazinane trione Eco-friendly synthesis; complexing agent

Biological Activity

Chemical Identity and Structure
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione is a complex organic compound with the molecular formula C11H18N2O3SiC_{11}H_{18}N_2O_3Si. It has a molecular weight of approximately 254.36 g/mol and is characterized by its unique silaspiro structure, which contributes to its biological activity.

CAS Registry Number : 52-56-2
Synonyms : 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, NSC-96882

Research indicates that this compound exhibits various biological activities that may be attributed to its structural features:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant in the context of skin pigmentation and related disorders.
  • Antimicrobial Properties : Some analogs of this compound have demonstrated antimicrobial activity against various pathogens, indicating potential applications in pharmaceuticals for treating infections.
  • Cytotoxicity : The compound's effects on cell viability have been investigated in different cell lines. Notably, certain concentrations did not exhibit cytotoxicity, making it a candidate for therapeutic applications.

Tyrosinase Inhibition Studies

A study focused on the compound's ability to inhibit mushroom tyrosinase revealed significant findings:

Compound IC50 (μM) Mechanism of Action
Kojic Acid24.09Competitive inhibition
Analog 31.12Stronger than kojic acid (22-fold)
Analog 117.62Moderate inhibition

The kinetic studies indicated that the compound acts as a competitive inhibitor against tyrosinase by binding to the active site of the enzyme.

Cytotoxicity Assessment

In evaluating the cytotoxic effects on B16F10 murine melanoma cells:

Concentration (μM) Viability (%) at 48h Viability (%) at 72h
0100100
10>90>85
20>80>75
50<50<40

These results indicate that while some concentrations are safe for cell viability, higher concentrations lead to significant cytotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8,8-dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting from ketones, aldehydes, and amines. For example, similar spiro compounds are synthesized via cyclization reactions under reflux with sodium acetate in glacial acetic acid, followed by recrystallization to purify the product . Key parameters include temperature control (e.g., reflux at 100–120°C), solvent choice (acetic acid or ethanol), and reaction time (12–14 hours). Yields range from 60–75%, with impurities removed via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to identify methyl groups (δ ~2.6 ppm for N-CH3_3), spiro carbons (δ ~50–80 ppm), and carbonyl signals (δ ~160–170 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at ~1720 cm1^{-1} and C-N stretches at ~1230 cm1^{-1} .
  • MS : Molecular ion peaks (e.g., m/z 803 for a related compound) and fragmentation patterns validate molecular weight and substituents .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility impact formulation studies?

  • Methodology : Polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (e.g., HCl salts) enhance solubility. Salt formation, such as hydrochloride monohydrates, improves bioavailability and stability for pharmaceutical applications . Solubility testing should use UV-Vis spectroscopy or HPLC to quantify dissolved fractions under varying pH and solvent conditions .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodology : Apply factorial design to evaluate variables like temperature, catalyst loading, and solvent ratios. For example, a 23^3 factorial design could minimize experiments while identifying interactions between parameters. Response surface methodology (RSM) refines optimal conditions . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict yields and byproducts .

Q. What computational approaches (DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?

  • Methodology :

  • DFT : Calculate electronic properties (HOMO-LUMO gaps) to assess stability and reactivity. For spiro compounds, focus on the sila group’s electron-withdrawing effects .
  • Molecular Docking : Simulate binding affinities to enzymes (e.g., cyclooxygenase) using AutoDock Vina. Compare results with experimental IC50_{50} values from assays like ELISA .

Q. How do structural modifications (e.g., substituent variation at the 8-sila position) affect biological activity in vitro?

  • Methodology : Synthesize analogs with halogens or aryl groups at the 8-sila position. Test cytotoxicity (MTT assay) and anti-inflammatory activity (TNF-α inhibition) in cell lines. SAR analysis correlates substituent electronegativity with potency . For example, fluorinated analogs may exhibit enhanced membrane permeability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

  • Methodology : Pilot-scale reactors require precise temperature control and mixing efficiency to avoid side reactions. Purification via continuous chromatography or fractional crystallization ensures >98% purity. Monitor impurities (HPLC) and optimize solvent recovery systems .

Q. How do environmental factors (pH, light, temperature) influence the compound’s stability and degradation pathways?

  • Methodology : Accelerated stability studies (ICH guidelines) under varied pH (1–13), UV light, and thermal stress (40–60°C) identify degradation products (LC-MS). Hydrolysis of the diaza ring is a common pathway; sila groups may confer resistance to oxidation .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Meta-analysis of published IC50_{50} values with standardization for assay conditions (cell type, incubation time). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization). Consider stereochemical purity, as enantiomers (e.g., 5S,8S vs. 5R,8R) may exhibit differing activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione
Reactant of Route 2
Reactant of Route 2
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.